9-Acridinamine, N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxy-
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Overview
Description
N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine: is a complex organic compound that features a purine base linked to an acridine derivative
Preparation Methods
The synthesis of N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine base, followed by its functionalization to introduce the propyl linker. The acridine derivative is then synthesized separately and subsequently coupled with the functionalized purine base under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleic acid interactions due to its purine base.
Industry: It may be used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine involves its interaction with molecular targets such as nucleic acids or proteins. The purine base allows it to bind to nucleic acids, potentially interfering with their function. The acridine moiety may intercalate into DNA, disrupting its structure and function. These interactions can affect various cellular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds include other purine-acridine derivatives, such as:
- N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-methoxyacridin-9-amine
- N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-chloroacridin-9-amine These compounds share structural similarities but differ in specific functional groups, which can influence their chemical reactivity and biological activity. The unique combination of the purine base and acridine derivative in N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine contributes to its distinct properties and potential applications.
Properties
CAS No. |
79953-24-5 |
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Molecular Formula |
C22H20ClN7O |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-[3-(6-aminopurin-9-yl)propyl]-6-chloro-2-methoxyacridin-9-amine |
InChI |
InChI=1S/C22H20ClN7O/c1-31-14-4-6-17-16(10-14)19(15-5-3-13(23)9-18(15)29-17)25-7-2-8-30-12-28-20-21(24)26-11-27-22(20)30/h3-6,9-12H,2,7-8H2,1H3,(H,25,29)(H2,24,26,27) |
InChI Key |
GHRJAYKJSUGEHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCN4C=NC5=C(N=CN=C54)N |
Origin of Product |
United States |
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